

GDC-0834: A Potent Tool for Interrogating BTK Signaling in Hematological Malignancies

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Compound of Interest

Compound Name: **GDC-0834 (S-enantiomer)**

Cat. No.: **B1663581**

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Application Notes and Protocols for Researchers

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling and B-cell development.^{[1][2]} Its dysregulation is a key driver in the pathogenesis of various B-cell hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.^{[3][4]} GDC-0834 is a potent and selective, reversible inhibitor of BTK.^{[5][6]} Although its clinical development was halted due to rapid metabolism in humans, its well-characterized in vitro activity and preclinical efficacy make it a valuable tool compound for researchers studying BTK signaling pathways in hematological cancers.^{[6][7]}

This document provides detailed application notes and protocols for utilizing GDC-0834 to investigate the role of BTK in hematological malignancy models.

Mechanism of Action

GDC-0834 is a highly potent and selective reversible inhibitor of BTK.^[5] It exerts its effect by competing with ATP for binding to the kinase domain of BTK, thereby preventing the autophosphorylation of Tyr223 and the subsequent phosphorylation of downstream substrates.^[5] This inhibition effectively blocks the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.^[4]

A critical consideration when using GDC-0834, particularly for in vivo studies or when translating findings to human systems, is its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite.^{[1][4][8][9][10][11]} This metabolic instability resulted in insufficient drug exposure in human clinical trials.^{[8][7][11]} However, this feature is less pronounced in preclinical species such as mice and rats, allowing for its use as a tool compound in these models.^{[7][9][11]}

Quantitative Data Summary

The following tables summarize the key quantitative data for GDC-0834, providing a reference for its potency and activity.

Table 1: In Vitro Potency of GDC-0834

Assay Type	Target	Species	IC50 (nM)	Reference(s)
Biochemical Assay	BTK	Human	5.9	[5]
Cellular Assay (pBTK)	BTK	Rat	6.4	[5]

Table 2: In Vivo Activity of GDC-0834

Species	Dosing	Endpoint	Inhibition	Reference(s)
Mouse	100 or 150 mg/kg, oral, 2 hours	pBTK-Tyr223 levels in blood	96% and 97% mean inhibition, respectively	[5]
Rat	Dose-dependent	pBTK-Tyr223 levels in blood	IC50 of 5.6 μM	[5]

Table 3: Aldehyde Oxidase (AO) Mediated Metabolism

Parameter	Value	Species	Reference(s)
Intrinsic Clearance (CLint) - Amide Hydrolysis	0.511 mL/min/mg protein	Human	[4][8]
IC50 (as an AO inhibitor)	0.86 - 1.87 μ M	Human	[4][10]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of GDC-0834 on BTK signaling in hematological malignancy models.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GDC-0834 against purified human BTK.

Materials:

- Recombinant human full-length BTK (expressed in Sf9 cells)
- Fluorescein-poly-Glu/Ala/Tyr peptide substrate
- ATP
- Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)
- GDC-0834 (dissolved in DMSO)
- Tb-PY20 anti-phosphotyrosine antibody
- EDTA solution (60 mM)
- 384-well plates

- Plate reader capable of TR-FRET detection (e.g., PerkinElmer Envision)

Procedure:

- Prepare serial dilutions of GDC-0834 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
- In a 384-well plate, add 2.5 μ L of the GDC-0834 dilutions or vehicle control (DMSO in Kinase Buffer).
- Add 12.5 μ L of a solution containing BTK enzyme (0.075 ng/well) and the fluorescein-labeled substrate (0.4 μ M) in Kinase Buffer to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution in Kinase Buffer to a final concentration of 25 μ M.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10 μ L of a solution containing Tb-PY20 antibody (final concentration 2 nM) in 60 mM EDTA.
- Incubate for 30 minutes at room temperature, protected from light.
- Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
- Calculate the ratio of the emission signals (520/495) and plot the results against the GDC-0834 concentration to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Phospho-BTK (pBTK) Western Blot Analysis

This protocol details the procedure to assess the inhibitory effect of GDC-0834 on BTK autophosphorylation in hematological malignancy cell lines.

Materials:

- Hematological malignancy cell line expressing BTK (e.g., TMD-8, OCI-Ly10)
- Cell culture medium and supplements
- GDC-0834 (dissolved in DMSO)
- BCR-stimulus (e.g., anti-IgM antibody)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking Buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: rabbit anti-phospho-BTK (Tyr223) and mouse anti-total BTK
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., LI-COR Odyssey or film)

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.
- Treat cells with varying concentrations of GDC-0834 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
- Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with the anti-total BTK antibody, or run a parallel gel.
- Quantify the band intensities and calculate the ratio of pBTK to total BTK.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0834 in a hematological malignancy xenograft model.

Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Hematological malignancy cell line (e.g., TMD-8)
- Matrigel (optional)
- GDC-0834
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)

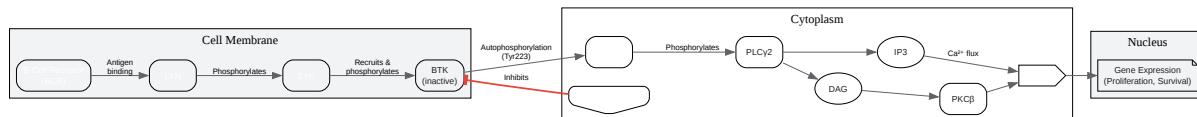
- Calipers
- Tools for blood collection and tissue harvesting

Procedure:

- Inject hematological malignancy cells (e.g., $5-10 \times 10^6$ cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., $100-150 \text{ mm}^3$), randomize the mice into treatment and vehicle control groups.
- Administer GDC-0834 orally at desired doses (e.g., 25, 50, 100, 150 mg/kg) or vehicle daily. [\[5\]](#)
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (or at specific time points), collect blood samples via cardiac puncture or tail vein for pharmacokinetic analysis (LC/MS/MS) and pharmacodynamic assessment (pBTK Western blot).
- Harvest tumors for further analysis (e.g., histology, Western blot).
- For pharmacodynamic studies, blood samples can be collected at different time points post-dosing (e.g., 2, 4, 6 hours) to assess the inhibition of pBTK-Tyr223. [\[5\]](#)

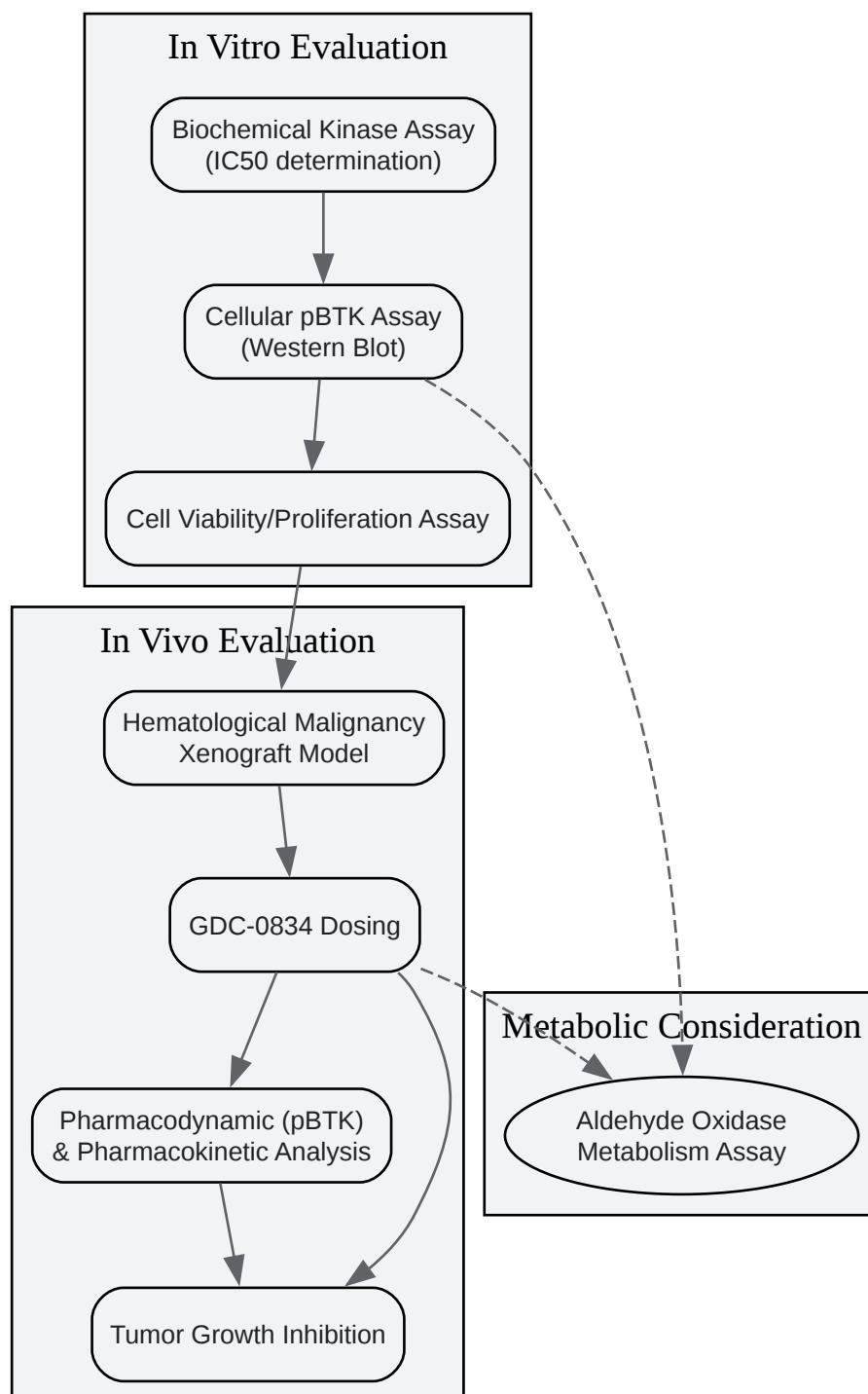
Visualizations

The following diagrams illustrate key concepts related to the use of GDC-0834 as a tool compound.

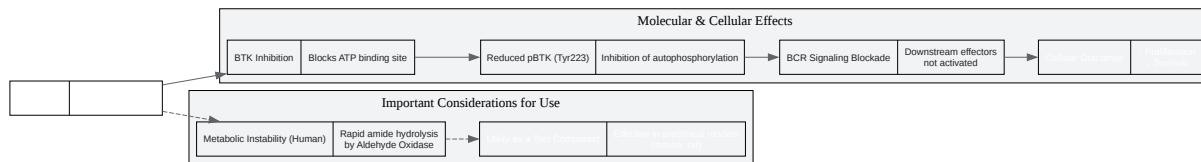


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Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

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Caption: Experimental workflow for evaluating GDC-0834 as a BTK inhibitor.



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